BenchChemオンラインストアへようこそ!

4-Benzyloxy-3-methoxy-beta-nitrostyrene

Monoamine oxidase B inhibition Parkinson's disease Neurodegeneration

4-Benzyloxy-3-methoxy-beta-nitrostyrene (CAS 63909-38-6; also referred to as trans-4-benzyloxy-3-methoxy-β-nitrostyrene) is a synthetic β-nitrostyrene derivative bearing a benzyloxy substituent at the 4-position and a methoxy group at the 3-position of the phenyl ring. With a molecular formula of C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol, the compound is characterized by an (E)-configured nitrovinyl moiety conjugated to the aromatic ring, which functions as a Michael acceptor and confers biological activity through covalent modification of nucleophilic residues in target proteins.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 63909-38-6
Cat. No. B1331617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-methoxy-beta-nitrostyrene
CAS63909-38-6
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2
InChIInChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+
InChIKeyYDGNRJKNDGBMCL-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3-methoxy-beta-nitrostyrene (CAS 63909-38-6): A Benzyloxy-Functionalized β-Nitrostyrene for Medicinal Chemistry and Chemical Biology Research


4-Benzyloxy-3-methoxy-beta-nitrostyrene (CAS 63909-38-6; also referred to as trans-4-benzyloxy-3-methoxy-β-nitrostyrene) is a synthetic β-nitrostyrene derivative bearing a benzyloxy substituent at the 4-position and a methoxy group at the 3-position of the phenyl ring . With a molecular formula of C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol, the compound is characterized by an (E)-configured nitrovinyl moiety conjugated to the aromatic ring, which functions as a Michael acceptor and confers biological activity through covalent modification of nucleophilic residues in target proteins [1]. The compound has been assigned NSC 22600 by the National Cancer Institute for screening evaluation and is commercially available at 99% purity from established suppliers including Thermo Scientific (Alfa Aesar catalog B25645) [2].

Why 4-Benzyloxy-3-methoxy-beta-nitrostyrene Cannot Be Simply Replaced by Generic β-Nitrostyrene Analogs


β-Nitrostyrene derivatives are not functionally interchangeable because minor variations in aromatic substitution profoundly alter their physicochemical properties, target engagement profiles, and biological potency. The benzyloxy substituent at the 4-position is not merely a spectator group: it dramatically increases lipophilicity (LogP ≈ 4.04 vs. XLogP3 ≈ 1.9 for the 4-hydroxy analog), enhances membrane permeability, and serves as a critical pharmacophore for selective enzyme inhibition [1][2]. In monoamine oxidase B (MAO-B) inhibitor development, compounds lacking a benzyloxy ring were shown to exhibit no MAO-B inhibition activity whatsoever, while benzyloxy-containing analogs achieved nanomolar potency (IC₅₀ 39–565 nM) [2]. Similarly, structure-property-activity relationship (SPAR) studies on antibacterial β-nitrostyrenes demonstrated that redox potential—and therefore biological activity—is directly modulated by ring substitution patterns, with β-methyl-β-nitrostyrene analogs consistently outperforming unsubstituted β-nitrostyrene counterparts [3]. Substituting 4-benzyloxy-3-methoxy-beta-nitrostyrene with a 4-hydroxy, 4-methoxy, or unsubstituted analog without experimental validation would introduce unpredictable changes in target affinity, cellular uptake, and metabolic stability.

Quantitative Differentiation Evidence for 4-Benzyloxy-3-methoxy-beta-nitrostyrene Relative to Structural Analogs


Benzyloxy Substituent Confers Nanomolar MAO-B Inhibition Potency and Isoform Selectivity: Evidence from the 3-Benzyloxy-β-nitrostyrene Series

The benzyloxy substituent is a decisive pharmacophore for MAO-B inhibition within the β-nitrostyrene scaffold. In a systematic study of 3-benzyloxy-β-nitrostyrene analogues (compounds 2a–k), all ten evaluated compounds displayed MAO-B inhibition with IC₅₀ values in the nanomolar range (39–565 nM), and the series was selective for the MAO-B isoform over MAO-A [1]. The most potent analogue, compound 2b (bearing a 4″-fluoro substituent on the benzyloxy ring), exhibited an IC₅₀ of 0.039 μM against MAO-B with a selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) of 166 [1]. This potency is comparable to the clinically evaluated reversible MAO-B inhibitor safinamide (IC₅₀ = 0.080 μM) [1]. Critically, the same study notes that a structurally related compound lacking the benzyloxy ring showed no MAO-B inhibition activity, establishing the benzyloxy group as essential rather than auxiliary for target engagement [1]. While these data come from the regioisomeric 3-benzyloxy series, the pharmacophoric contribution of the benzyloxy moiety is conserved and directly relevant to the 4-benzyloxy-3-methoxy substitution pattern of the target compound.

Monoamine oxidase B inhibition Parkinson's disease Neurodegeneration

Lipophilicity Differential: The 4-Benzyloxy-3-methoxy Congener Exhibits 2–3-Fold Higher LogP than Hydroxy or Dimethoxy Analogs, Predicting Enhanced Membrane Permeability

The 4-benzyloxy-3-methoxy substitution pattern imparts a significantly higher lipophilicity compared to closely related β-nitrostyrene analogs. The target compound has a measured/calculated LogP of 4.04 (XLogP3 = 3.4) . In contrast, the direct debenzylated analog 4-hydroxy-3-methoxy-β-nitrostyrene has an XLogP3 of 1.9 [1], and the 3,4-dimethoxy-β-nitrostyrene analog has an XLogP3 of 2.2 [2]. This represents a LogP differential of approximately 2.1 units (over 100-fold difference in octanol-water partition coefficient) relative to the 4-hydroxy analog. The increased lipophilicity is attributable to the benzyloxy group contributing three additional sp²/sp³ carbons and aromatic surface area without introducing hydrogen bond donors. In the context of the β-nitrostyrene pharmacophore—which acts as a Michael acceptor requiring cellular entry to reach intracellular targets such as protein tyrosine phosphatases (PTPs) and tubulin—enhanced lipophilicity is expected to translate into improved passive membrane permeability.

Lipophilicity Membrane permeability Drug-likeness

The Benzyloxy Group Serves as an Orthogonal Protecting Group Enabling Selective Downstream Functionalization Not Possible with Hydroxy or Methoxy Analogs

The 4-benzyloxy substituent functions as a latent phenol that can be unveiled by selective debenzylation under conditions compatible with the nitrovinyl moiety. Selective debenzylation of aryl benzyl ethers in the presence of the nitrostyrene group—which is susceptible to hydrogenation and reduction—has been demonstrated using solid-supported acid catalysts, enabling orthogonal deprotection without reducing the nitroalkene . This is a critical synthetic advantage over the 4-hydroxy-3-methoxy-β-nitrostyrene analog: the free phenolic OH in the latter can participate in undesired side reactions (e.g., oxidation, Michael addition, or acylation) during downstream transformations, whereas the benzyl-protected form remains inert. The target compound is synthesized via Henry condensation of 4-benzyloxy-3-methoxybenzaldehyde with nitromethane, yielding the (E)-nitrostyrene as a stable crystalline solid (mp 122–124°C) that can be stored and shipped without special precautions against phenolic oxidation . The compound has been utilized as a key intermediate in the total synthesis of tetrahydroprotoberberines (THPBs), including l-stepholidine, where the benzyloxy group provides the necessary orthogonal protection during multi-step synthetic sequences .

Synthetic intermediate Protecting group strategy Debenzylation

Commercial Purity of 99% with Full Spectroscopic Traceability from Alfa Aesar / Thermo Scientific Outperforms Generic Supplier Specifications of 95%

4-Benzyloxy-3-methoxy-beta-nitrostyrene is available from the Alfa Aesar (now Thermo Scientific) portfolio at a certified purity of 99% (Catalog No. B25645 / 11441667), with lot-specific FT-Raman spectroscopic characterization archived in the SpectraBase spectral database [1]. The certified melting point specification is 122–124°C, consistent with literature values, and the compound is supplied as a characterized yellow crystalline solid . In contrast, generic chemical marketplace listings frequently specify purity of only 95% and lack lot-specific analytical documentation or spectral traceability . The Alfa Aesar product is also linked to PubChem CID 687207 and carries the MDL number MFCD00031043, facilitating unambiguous registration in electronic laboratory notebooks and compound management systems . The NCI has assigned this compound NSC 22600 for screening purposes, further validating its identity and suitability for federally funded research programs .

Commercial purity Quality assurance Procurement specification

β-Nitrostyrene Scaffold Confers Moderate Protein Tyrosine Phosphatase (PTP) Inhibitory Activity: A Class-Wide Property Relevant to Anticancer and Anti-Inflammatory Screening Cascades

The β-nitrostyrene scaffold, including the trans-configured nitrovinyl moiety present in the target compound, has been mechanistically characterized as a slow-binding, active site-directed inhibitor of protein tyrosine phosphatases. In a foundational biochemical study, trans-β-nitrostyrene (TBNS) and its derivatives were shown to inhibit PTP1B, SHP-1, and Yop with moderate potencies, exhibiting apparent inhibition constants (Kᵢ*) in the range of 1–10 μM [1]. The mechanism proceeds through formation of an initial noncovalent enzyme–inhibitor complex, followed by nucleophilic attack of the active-site cysteine (Cys-215 in PTP1B) on the nitroalkene to form a reversible covalent adduct, establishing these compounds as neutral phosphotyrosine mimetics [1]. While the specific Kᵢ* value for the 4-benzyloxy-3-methoxy derivative has not been reported in isolation, the conserved trans-β-nitrostyrene core structure and the established SAR indicating that aromatic substitution modulates but does not abolish PTP inhibitory activity support the assignment of this compound as a PTP inhibitor within the low micromolar range [1]. This class-level activity is complemented by recent studies showing that 3,4-dimethoxy-β-nitrostyrene derivatives function as PTP1B inhibitors via molecular docking interactions with Ser-216 and Arg-221 residues [2].

Protein tyrosine phosphatase inhibition PTP1B Signal transduction

Ring Substitution Pattern Modulates Antibacterial Redox Potential: β-Nitrostyrenes Display Lower Activity Than β-Methyl-β-nitrostyrene Analogs, Informing Cognate Series Selection

A comprehensive structure-property-activity relationship (SPAR) study of β-nitrostyrene derivatives established that antibacterial activity is directly correlated with redox potential, which in turn is governed by the aromatic ring substitution pattern and the presence or absence of β-methyl substitution [1]. The β-nitrostyrene compounds (lacking β-methyl substitution) displayed consistently lower antibacterial activity against all tested bacteria relative to their β-methyl-β-nitrostyrene counterparts [1]. This effect was particularly pronounced for the 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene analog (IVb) against Gram-positive bacteria including Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium [1]. The study further demonstrated through linear regression analysis that a shift of several tens of millivolts toward more negative redox potentials occurs upon going from β-nitrostyrene to β-methyl-β-nitrostyrene derivatives, attributable to a loss of planarity induced by β-methyl substitution [2]. For procurement decisions, this evidence establishes that 4-benzyloxy-3-methoxy-beta-nitrostyrene belongs to the β-nitrostyrene subclass (without β-methyl), and its antibacterial activity profile is expected to be moderate and redox-potential-dependent, consistent with the class-wide SAR. Researchers seeking maximal antibacterial potency from a nitrostyrene scaffold should consider β-methyl-β-nitrostyrene analogs as a comparator series.

Antibacterial activity Redox potential Structure-property-activity relationship

Optimal Research and Procurement Application Scenarios for 4-Benzyloxy-3-methoxy-beta-nitrostyrene


MAO-B Inhibitor Lead Discovery and Parkinson's Disease Drug Development Programs

Based on the established nanomolar MAO-B inhibition potency of benzyloxy-β-nitrostyrene analogues (IC₅₀ 39–565 nM) and the essential role of the benzyloxy pharmacophore for target engagement [1], 4-benzyloxy-3-methoxy-beta-nitrostyrene is a structurally appropriate starting scaffold for medicinal chemistry optimization of reversible, selective MAO-B inhibitors. Researchers can further functionalize the benzyloxy ring (e.g., 4″-fluoro substitution as in compound 2b) and explore the 3-methoxy-4-benzyloxy regioisomeric space to balance potency, selectivity, and pharmacokinetic properties.

Chemical Biology Studies of Protein Tyrosine Phosphatase Signaling Networks

The trans-β-nitrostyrene core functions as a neutral phosphotyrosine mimetic that forms a reversible covalent adduct with the active-site cysteine of PTP1B, SHP-1, and Yop (Kᵢ* = 1–10 μM) [2]. The lipophilic benzyloxy-methoxy substitution pattern (LogP = 4.04) of this compound provides enhanced cell permeability relative to more polar analogs, making it suitable for cell-based PTP inhibition studies where intracellular target access is required.

Multi-Step Organic Synthesis Requiring Orthogonal Phenol Protection in the Presence of a Nitroalkene Moiety

The benzyloxy group serves as a robust protecting group for the 4-phenol that can be selectively removed under conditions compatible with the nitrovinyl functionality, as demonstrated by solid-supported acid-catalyzed debenzylation protocols . The compound has validated utility as a key intermediate in the total synthesis of tetrahydroprotoberberine alkaloids including l-stepholidine , and is commercially available at 99% purity with full spectroscopic characterization , ensuring reproducible performance in multi-step synthetic sequences.

Structure-Activity Relationship (SAR) Studies Exploring 4-Position Substituent Effects on β-Nitrostyrene Bioactivity

The compound fills a specific gap in the β-nitrostyrene SAR matrix as the 4-benzyloxy-3-methoxy variant, complementing the more commonly studied 4-hydroxy (XLogP3 = 1.9), 3,4-dimethoxy (XLogP3 = 2.2), and 3,4-methylenedioxy (MNS) analogs [3]. Systematic comparison within a single study allows deconvolution of electronic, steric, and lipophilic contributions of the 4-benzyloxy substituent to biological outcomes including antibacterial redox potential [4], antitubulin activity, and PTP inhibition potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyloxy-3-methoxy-beta-nitrostyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.